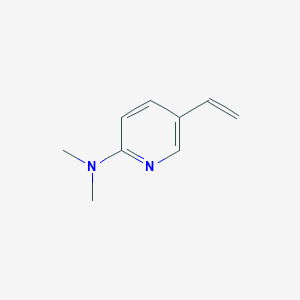

5-ethenyl-N,N-dimethylpyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-ethenyl-N,N-dimethylpyridin-2-amine |

InChI |

InChI=1S/C9H12N2/c1-4-8-5-6-9(10-7-8)11(2)3/h4-7H,1H2,2-3H3 |

InChI Key |

DYJPBCJDQKPJLK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethenyl N,n Dimethylpyridin 2 Amine Analogs

Strategies for Ethenyl Group Introduction on Pyridine (B92270) Ring Systems

The introduction of an ethenyl (vinyl) group onto a pyridine ring is a key transformation in the synthesis of the target analogs. Various methodologies have been developed to achieve this, ranging from classical condensation reactions to modern transition-metal-catalyzed processes.

Condensation-Dehydration Routes for Vinylpyridines

A well-established and industrially significant method for the synthesis of vinylpyridines is the condensation of a methylpyridine (picoline) with formaldehyde (B43269), followed by the dehydration of the resulting alcohol intermediate. This two-step process provides a straightforward route to various vinylpyridine isomers.

The reaction typically proceeds by the base-catalyzed condensation of a picoline, such as 5-ethyl-2-methylpyridine, with formaldehyde to form the corresponding pyridylethanol. Subsequent dehydration of this intermediate, often facilitated by heat and a dehydrating agent, yields the desired vinylpyridine. For example, the synthesis of 2-vinylpyridine (B74390) from 2-methylpyridine (B31789) is a classic illustration of this approach. The reaction is generally carried out at elevated temperatures, and the dehydration step can be performed in the presence of a strong base like sodium hydroxide.

| Starting Material | Reagents | Intermediate | Product |

| 2-Methylpyridine | 1. Formaldehyde 2. NaOH, Heat | 2-(Pyridin-2-yl)ethanol | 2-Vinylpyridine |

| 4-Methylpyridine | 1. Formaldehyde 2. NaOH, Heat | 2-(Pyridin-4-yl)ethanol | 4-Vinylpyridine |

This methodology, while effective, can sometimes be limited by side reactions, such as polymerization of the vinylpyridine product, especially at the high temperatures required for dehydration.

Transition-Metal Catalyzed Functionalization of Pyridine Rings

In recent years, transition-metal catalysis has emerged as a powerful tool for the direct functionalization of pyridine rings, including the introduction of ethenyl groups. These methods often offer higher selectivity and milder reaction conditions compared to classical approaches. Palladium, ruthenium, and rhodium complexes have been extensively explored for their ability to catalyze the C-H alkenylation of pyridines.

These reactions can proceed through various mechanisms, including direct C-H activation. For instance, palladium catalysts can facilitate the coupling of pyridines with vinylating agents. Similarly, ruthenium complexes have been shown to catalyze the alkenylation of pyridines with terminal alkynes, leading to the formation of (E)-alkenylpyridines with high regio- and stereoselectivity. The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired outcome and controlling the position of functionalization on the pyridine ring. nih.gov

| Catalyst System | Pyridine Substrate | Alkenylating Agent | Product |

| [CpRu(PPh₃)₂(PF₆)] | Pyridine | (Alkyn-1-yl)silane | (E)-2-Alkenylpyridine |

| Pd(OAc)₂/Ligand | Halopyridine | Vinylboronic acid | Vinylpyridine |

The versatility of transition-metal catalysis allows for the functionalization of a wide range of substituted pyridines, making it a highly valuable strategy for the synthesis of complex analogs. nih.gov

Stereoselective and Regioselective Ethenylation Approaches

Achieving control over the stereochemistry and regiochemistry of the ethenylation reaction is paramount for the synthesis of well-defined analogs. As mentioned previously, ruthenium-catalyzed alkenylation of pyridine with terminal alkynes has been demonstrated to proceed with high E-selectivity, affording the trans-isomer of the resulting alkenylpyridine. nih.gov This stereoselectivity is a result of the specific mechanism of the catalytic cycle.

Regioselectivity, or the control of which position on the pyridine ring is functionalized, is influenced by a combination of electronic and steric factors. In many transition-metal-catalyzed C-H functionalization reactions, the directing effect of the pyridine nitrogen atom favors functionalization at the C2 and C6 positions. However, by careful selection of the catalyst, ligands, and directing groups, functionalization at other positions, such as C3, C4, and C5, can be achieved. For instance, the electronic properties of substituents already present on the pyridine ring can significantly influence the site of subsequent functionalization.

Isotopic Labeling Strategies for Ethenyl Moieties

Isotopic labeling is an invaluable technique for elucidating reaction mechanisms and tracking the metabolic fate of molecules. wikipedia.org The introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the ethenyl group of 5-ethenyl-N,N-dimethylpyridin-2-amine analogs can be achieved through various synthetic strategies.

One common approach is to use isotopically labeled starting materials in the synthesis. For example, in the condensation-dehydration route, deuterated formaldehyde (D₂CO) or ¹³C-labeled formaldehyde could be used to introduce the isotopic label into the vinyl group. Similarly, in transition-metal-catalyzed reactions, isotopically labeled vinylating agents, such as deuterated or ¹³C-enriched vinylboronic acids or vinylstannanes, can be employed.

Another strategy involves isotopic exchange reactions on the final product, although this can be more challenging and may lack selectivity. For instance, H/D exchange reactions could potentially be used to introduce deuterium into the vinyl group under specific catalytic conditions. The choice of labeling strategy depends on the desired position of the label and the availability of the labeled precursors.

Synthesis of N,N-Dimethylamino Functionalization at Pyridine Positions

The introduction of the N,N-dimethylamino group at a specific position on the pyridine ring is the second key synthetic challenge. The most common and versatile approach involves the amination of a suitably functionalized pyridine precursor, typically a halogenated pyridine.

Amination of Halogenated Pyridines

The nucleophilic aromatic substitution (SɴAr) of a halogen atom on the pyridine ring with dimethylamine (B145610) is a widely used method for the synthesis of N,N-dimethylaminopyridines. The reactivity of halopyridines towards SɴAr is dependent on the nature of the halogen (F > Cl > Br > I) and the position of the halogen on the ring, with halogens at the 2- and 4-positions being more reactive due to the stabilizing effect of the nitrogen atom on the Meisenheimer intermediate.

For less reactive halopyridines, transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective. These reactions typically employ a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base to couple a halopyridine with dimethylamine or a dimethylamine equivalent.

An alternative approach involves the use of dimethylformamide (DMF) as both a solvent and a source of the dimethylamino group. For instance, the diazotization of aminopyridines in DMF can lead to the formation of N,N-dimethylaminopyridines. Furthermore, activated aromatic halides can be dimethylaminated using a combination of DMF and ethanolamines.

| Halopyridine Substrate | Amine Source | Catalyst/Conditions | Product |

| 2-Chloropyridine | Dimethylamine | Heat | 2-(Dimethylamino)pyridine |

| 2-Bromopyridine | Dimethylamine | Pd catalyst, ligand, base | 2-(Dimethylamino)pyridine |

| 2-Aminopyridine (B139424) | NaNO₂, DMF | Diazotization | 2-(Dimethylamino)pyridine |

The choice of amination method will depend on the specific substrate, the desired reaction scale, and the required reaction conditions.

N-Alkylation and Quaternization Strategies for Pyridine-Based Amines

The introduction of alkyl groups onto the nitrogen atoms of pyridine-based amines is a fundamental transformation in the synthesis of diverse analogs. N-alkylation strategies for exocyclic amino groups and quaternization of the pyridine ring nitrogen are pivotal for modulating the electronic and steric properties of the target molecules.

N-Alkylation of the Exocyclic Amino Group:

The methylation of 2-aminopyridine derivatives to form N,N-dimethylated products can be achieved through various methods. Classical approaches often involve the use of alkylating agents like methyl halides (e.g., methyl iodide) in the presence of a base. However, controlling the extent of alkylation to prevent the formation of quaternary ammonium (B1175870) salts from the exocyclic amine can be challenging. One common strategy involves a two-step process where 2-aminopyridine is first mono-alkylated, followed by a second alkylation. The use of weaker bases or specific reaction conditions can favor the desired di-alkylation. For instance, methylation of 2-aminopyrimidine (B69317) has been studied to produce monomeric materials for polymer synthesis. acs.org A significant challenge in direct alkylation is that the nucleophilicity of the amine increases with each alkylation, often leading to overalkylation. dtic.mil More advanced methods aim to circumvent this by using alternative reagents or catalytic systems.

Quaternization of the Pyridine Ring Nitrogen:

Quaternization involves the alkylation of the endocyclic nitrogen atom of the pyridine ring, resulting in a positively charged pyridinium (B92312) salt. This reaction is typically accomplished by treating the pyridine derivative with an alkyl halide. quimicaorganica.org The reactivity of the pyridine nitrogen is influenced by the electronic effects of substituents on the ring; electron-donating groups enhance its basicity and nucleophilicity, facilitating quaternization. dtic.mil For instance, studies on the quaternization of pyridine derivatives with haloadamantanes have shown that the reaction proceeds with 1-bromoadamantane (B121549) and 1-iodoadamantane, but not the less reactive 1-chloroadamantane. osti.gov The choice of solvent and temperature are critical parameters, with many quaternizations proceeding effectively without a solvent at elevated temperatures. rsc.org

Below is an interactive data table summarizing various alkylation and quaternization strategies.

| Reaction Type | Substrate | Reagent(s) | Conditions | Key Observations | Reference |

|---|---|---|---|---|---|

| N-Alkylation (Exocyclic) | Primary/Secondary Amines | Alkyl Halide, Inorganic Base (e.g., Na2CO3) | Reflux in water or alcohol | Prolonged heating can lead to side reactions and low yields. Overalkylation is a common issue. | dtic.mil |

| N-Alkylation (Exocyclic) | 2-Aminopyrimidine | Methylating Agent | Not specified | Studied for monomer synthesis. | acs.org |

| Quaternization (Endocyclic) | Pyridine | Alkyl Halides | Direct reaction | Forms pyridinium salts. Reaction proceeds via nucleophilic attack of the nitrogen lone pair. | quimicaorganica.org |

| Quaternization (Endocyclic) | Pyridine derivatives | 1-Bromoadamantane / 1-Iodoadamantane | Sealed ampuls, elevated temperature | Substituent effects on the pyridine ring influence reactivity. | osti.gov |

| Quaternization (Endocyclic) | 2,5- and 2,6-diethynylpyridine (B1338605) polymers | Not specified | Solution nucleophilic substitution | Enhances π-electron delocalization along the polymer backbone. | rsc.org |

Convergent Synthesis of this compound: Bridging Synthetic Pathways

A convergent synthetic strategy offers significant advantages in efficiency and modularity for constructing complex molecules like this compound. This approach involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages. A plausible and powerful convergent route for this target compound utilizes a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

This strategy can be dissected into two primary pathways:

Synthesis of the Pyridine Core: Preparation of a suitably functionalized pyridine fragment, specifically 5-bromo-N,N-dimethylpyridin-2-amine.

Synthesis of the Vinyl Component and Coupling: Introduction of the ethenyl (vinyl) group via a cross-coupling reaction.

Pathway 1: Synthesis of 5-Bromo-N,N-dimethylpyridin-2-amine

The synthesis of the key pyridine intermediate begins with a commercially available starting material, 2-aminopyridine.

Step A: Bromination. The regioselective bromination of 2-aminopyridine at the 5-position is a critical step. This can be achieved using bromine, often in a polar protic solvent. heteroletters.org Careful control of reaction conditions is necessary to minimize the formation of di-brominated byproducts such as 2-amino-3,5-dibromopyridine. heteroletters.org

Step B: N,N-Dimethylation. The resulting 2-amino-5-bromopyridine (B118841) is then subjected to N,N-dimethylation. This can be accomplished using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a suitable base to yield 5-bromo-N,N-dimethylpyridin-2-amine.

Pathway 2: Suzuki-Miyaura Cross-Coupling

With the brominated pyridine core in hand, the final step is the introduction of the vinyl group. The Suzuki-Miyaura reaction is exceptionally well-suited for this transformation due to its mild reaction conditions and high functional group tolerance.

Coupling: 5-bromo-N,N-dimethylpyridin-2-amine is coupled with a vinyl source, such as potassium vinyltrifluoroborate. organic-chemistry.orgnih.govnih.gov This reaction is catalyzed by a palladium(0) complex, typically generated in situ from a palladium(II) precursor like PdCl2, along with a phosphine ligand (e.g., triphenylphosphine) and a base (e.g., cesium carbonate). nih.gov The reaction is generally performed in a mixed solvent system, such as THF/water. nih.gov

This convergent approach allows for the efficient assembly of the target molecule and provides flexibility for creating analogs by simply varying either the pyridine core or the boronate coupling partner.

Challenges in Regioselective Functionalization of Pyridine Derivatives

The functionalization of the pyridine ring at a specific position (regioselectivity) is a significant challenge in synthetic organic chemistry. The electronic nature of the pyridine ring, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, dictates its reactivity. This inherent reactivity often leads to a mixture of products unless specific strategies are employed.

The pyridine ring's reactivity towards different types of reactions is highly position-dependent:

Nucleophilic Substitution: The ring is activated towards nucleophilic attack at the C2, C4, and C6 positions (ortho and para to the nitrogen). This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state. The Chichibabin reaction, which synthesizes 2-aminopyridine from pyridine and sodium amide, is a classic example of this reactivity. wikipedia.org

Electrophilic Substitution: Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution. When forced to react, substitution typically occurs at the C3 and C5 positions (meta to the nitrogen), as these positions are the least deactivated.

Radical Substitution: Minisci-type reactions, which involve the addition of nucleophilic carbon-centered radicals to protonated pyridines, preferentially occur at the C2 and C4 positions. However, achieving selectivity for a single position, especially C4, can be difficult without pre-functionalization or the use of directing groups. nih.gov

The synthesis of analogs of this compound requires precise control over the introduction of substituents. Introducing a group at the C4 position of a simple pyridine, for example, is challenging with Minisci chemistry if a single regioisomer is desired. nih.gov This often necessitates multi-step sequences starting from a pre-functionalized pyridine, such as a halopyridine, to direct the reaction to the desired carbon atom. nih.gov Modern strategies to overcome these challenges include the use of transient or covalently-linked directing groups on the pyridine nitrogen to steer incoming reagents to otherwise inaccessible positions. nih.gov

The table below summarizes the inherent reactivity of the pyridine ring positions.

| Position | Reactivity towards Nucleophiles | Reactivity towards Electrophiles | Reactivity towards Radicals (Minisci) |

|---|---|---|---|

| C2 (ortho) | Highly Activated | Highly Deactivated | Favored |

| C3 (meta) | Deactivated | Favored (Least Deactivated) | Disfavored |

| C4 (para) | Highly Activated | Deactivated | Favored |

Mechanistic Insights and Reactivity Studies of 5 Ethenyl N,n Dimethylpyridin 2 Amine

Electronic Structure and Nucleophilicity of the N,N-Dimethylamino Moiety

The N,N-dimethylamino group at the 2-position of the pyridine (B92270) ring significantly influences the electronic properties of the molecule. As a powerful electron-donating group, it increases the electron density of the pyridine ring through resonance and inductive effects. This enhanced electron density, particularly at the nitrogen atom of the pyridine ring and the carbon atoms at the ortho and para positions, has a profound impact on the molecule's nucleophilicity.

The lone pair of electrons on the nitrogen atom of the dimethylamino group can be delocalized into the pyridine ring, thereby increasing its basicity and nucleophilicity compared to unsubstituted pyridine. This effect is analogous to the well-studied 4-dimethylaminopyridine (B28879) (DMAP), which is a widely used nucleophilic catalyst. wikipedia.orgyoutube.com In 5-ethenyl-N,N-dimethylpyridin-2-amine, the positioning of the dimethylamino group at the 2-position (ortho to the ring nitrogen) leads to a substantial increase in the nucleophilicity of the ring nitrogen.

The increased electron density on the pyridine nitrogen makes it a more effective nucleophile and a stronger base. The pKa value of the conjugate acid of N,N-dimethylpyridin-2-amine is expected to be significantly higher than that of pyridine itself, reflecting this increased basicity. This heightened nucleophilicity is a key factor in its potential application as a catalyst in various organic transformations. wikipedia.org

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.2 |

| 4-Dimethylaminopyridine (DMAP) | 9.2 |

| N,N-Dimethylpyridin-2-amine (Expected) | > 5.2 (significantly higher than pyridine) |

Reactivity of the Ethenyl Group: Radical and Polar Additions

The ethenyl group at the 5-position of the pyridine ring is a site of significant reactivity, susceptible to both radical and polar addition reactions. The electronic nature of the substituted pyridine ring influences the reactivity of this vinyl group.

Radical Additions: Visible-light-driven photoredox catalysis has emerged as a powerful tool for radical addition reactions to vinylpyridines. acs.orgnih.govthieme-connect.com In the case of this compound, the electron-rich nature of the pyridine ring can influence the stability of radical intermediates formed during the addition process. The enantioselective addition of prochiral radicals to vinylpyridines has been achieved using cooperative photoredox and asymmetric catalysis, often employing a chiral Brønsted acid to activate the substrate and control stereochemistry. acs.orgnih.gov Similar strategies could be applicable to this compound to generate chiral functionalized pyridine derivatives.

| Reaction Type | Potential Reagents | Expected Product Type |

|---|---|---|

| Radical Addition | Alkyl radicals, aminoalkyl radicals | Functionalized alkylpyridine derivatives |

| Polar (Michael) Addition | Nucleophiles (e.g., amines, thiols) | β-Substituted pyridine derivatives |

| Photochemical [2+2] Cycloaddition | Olefins | Cyclobutane-fused pyridine derivatives nih.gov |

Interplay Between Substituents and Pyridine Ring Reactivity

The reactivity of the pyridine ring itself is modulated by the electronic interplay of the N,N-dimethylamino and ethenyl substituents. Pyridine is generally less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqquora.com However, the presence of the strongly electron-donating N,N-dimethylamino group at the 2-position significantly activates the ring towards electrophilic attack.

Electrophilic substitution on the pyridine ring of this compound is expected to occur at positions ortho and para to the dimethylamino group (positions 3 and 5). Since the 5-position is already substituted with the ethenyl group, electrophilic attack would be directed primarily to the 3-position.

Conversely, nucleophilic aromatic substitution on the pyridine ring typically occurs at the 2, 4, and 6 positions, which are electron-deficient. wikipedia.orgquimicaorganica.org The presence of the electron-donating dimethylamino group at the 2-position would disfavor nucleophilic attack at this position. The ethenyl group at the 5-position is not expected to strongly influence the propensity for nucleophilic attack on the ring itself.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for a complete understanding of the reactivity of this compound.

In radical addition reactions to the ethenyl group, the formation of a radical intermediate is a key step. The stability of this radical will be influenced by the adjacent pyridine ring. The nitrogen atom and the dimethylamino group can potentially stabilize the radical through resonance. Computational studies could provide valuable insights into the structure and stability of these radical intermediates.

For polar addition reactions , the mechanism would likely involve the formation of a charged intermediate. For instance, in a Michael addition, a resonance-stabilized carbanion would be formed. The stability of this intermediate would be influenced by the ability of the pyridine ring to delocalize the negative charge.

In photochemical [2+2] cycloadditions , the reaction proceeds through an excited state triplet diradical intermediate. nih.gov The efficiency and stereoselectivity of such reactions are highly dependent on the lifetime and conformational dynamics of this intermediate. The substituents on the pyridine ring would play a role in modulating the properties of this excited state.

Further experimental and computational studies, such as kinetic analysis, isotopic labeling, and density functional theory (DFT) calculations, would be necessary to fully elucidate the structures of the transition states and intermediates involved in the various reactions of this compound.

Polymerization Behavior of 5 Ethenyl N,n Dimethylpyridin 2 Amine

Free Radical Polymerization of the Ethenyl Functionality

The free radical polymerization of vinyl monomers is a common and well-established method for polymer synthesis. For a monomer such as 5-ethenyl-N,N-dimethylpyridin-2-amine, this process would typically be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization would proceed via the standard steps of initiation, propagation, and termination.

In the absence of specific experimental data, it is not possible to provide details on the polymerization kinetics, such as the rate of polymerization or the average molecular weights and dispersities of the resulting polymers. Such data would typically be presented in a table format, summarizing the results of polymerization experiments conducted under various conditions (e.g., initiator concentration, temperature, solvent).

Controlled/Living Radical Polymerization (CRP/LRP) Strategies

Controlled/living radical polymerization techniques offer precise control over polymer molecular weight, dispersity, and architecture. For vinylpyridine-based monomers, several CRP/LRP methods have been successfully employed.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT)

ATRP and RAFT are powerful techniques for the controlled polymerization of a wide range of monomers, including styrenics and methacrylates, which are structurally analogous to vinylpyridines.

ATRP would likely involve a transition metal catalyst (e.g., a copper complex with a nitrogen-based ligand) and an alkyl halide initiator. The dimethylamino group on the pyridine (B92270) ring could potentially interact with the catalyst, influencing the polymerization kinetics.

RAFT polymerization would utilize a chain transfer agent, such as a dithiobenzoate or trithiocarbonate, to mediate the polymerization. The choice of RAFT agent would be crucial for achieving good control over the polymerization of this specific monomer.

Without experimental studies, no data on the effectiveness of these methods for this compound can be presented.

Kinetics and Mechanism of Polymerization

A kinetic study of the controlled polymerization of this compound would be essential to understand the polymerization mechanism and to optimize reaction conditions. This would involve monitoring monomer conversion over time and analyzing the evolution of molecular weight and dispersity. Such an analysis would confirm if the polymerization follows the characteristics of a living process, such as a linear increase in molecular weight with conversion and low dispersity values.

Copolymerization Studies with Diverse Monomers

Copolymerization of this compound with other monomers could lead to the synthesis of materials with a wide range of properties. The reactivity ratios of the comonomers would need to be determined to predict the copolymer composition and microstructure. Potential comonomers could include styrene, methyl methacrylate (B99206), or other functional monomers. The presence of the dimethylamino group might impart interesting pH-responsive or coordination properties to the resulting copolymers.

Architectural Control in Polymer Synthesis: Linear, Branched, and Block Copolymers

The use of controlled polymerization techniques would, in principle, allow for the synthesis of various polymer architectures.

Linear polymers would be the direct product of a standard polymerization process.

Branched polymers could potentially be synthesized using a divinyl comonomer or a specialized initiator or chain transfer agent.

Block copolymers could be prepared by sequential monomer addition. For example, a block copolymer of this compound and another monomer could be synthesized by first polymerizing one monomer and then using the resulting "living" polymer to initiate the polymerization of the second monomer.

Computational and Theoretical Investigations of 5 Ethenyl N,n Dimethylpyridin 2 Amine

Electronic Structure and Quantum Chemical Analysis (Density Functional Theory, Møller–Plesset Perturbation Theory)

Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP) are powerful computational tools used to investigate the electronic properties of molecules. These methods provide insights into orbital energies, electron distribution, and molecular reactivity. However, a thorough search of scientific databases yielded no published research applying these methods to 5-ethenyl-N,N-dimethylpyridin-2-amine.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy and shape of these orbitals are crucial in understanding chemical reactions. Reactivity descriptors such as chemical potential, hardness, and electrophilicity, which are derived from these orbital energies, offer quantitative measures of reactivity.

There are currently no available studies that have calculated the HOMO-LUMO gap or other reactivity descriptors for this compound. Such a study would be valuable in predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. The red-colored regions in an MEP map indicate negative electrostatic potential (nucleophilic sites), while blue regions represent positive potential (electrophilic sites).

No MEP maps or analyses for this compound have been published. An MEP analysis would clarify the reactive sites of the molecule, particularly the influence of the dimethylamino, ethenyl, and pyridine (B92270) nitrogen groups on the electrostatic potential distribution.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions, when compared with experimental data, can help in the structural elucidation and characterization of a compound.

No theoretical predictions or computational validations of the spectroscopic properties of this compound are present in the current body of scientific literature.

Basicity and Acid Dissociation Constant (pKa) Determination

The basicity of a molecule, quantified by its acid dissociation constant (pKa), is a fundamental chemical property. Computational methods can provide reliable predictions of pKa values by calculating the Gibbs free energy change of the protonation-deprotonation equilibrium.

Specific computational studies determining the pKa of this compound are absent from the literature. Such calculations would provide insight into its behavior in acidic or basic environments.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are instrumental in understanding the behavior of substances in the condensed phase (liquid or solid).

Intermolecular Interactions and Aggregation Phenomena

MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the aggregation and self-assembly of molecules in a condensed phase.

There is no published research that has employed molecular dynamics simulations to investigate the intermolecular interactions or potential aggregation phenomena of this compound.

Solvation Effects and Ionic Liquid Formulations

The local arrangement of solvent molecules around a solute, known as the solvation shell, dictates many of its macroscopic properties. While direct molecular dynamics (MD) simulations for this compound are not present in the available literature, studies on related compounds like N,N-dimethylpyridin-4-amine (DMAP)-based ionic liquids offer valuable insights. rsc.orgresearchgate.net MD simulations of these systems allow for the investigation of structural and transport properties, providing a detailed picture of the interactions between the cation and anion pairs. rsc.orgresearchgate.net For instance, such simulations can reveal the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute.

The formulation of ionic liquids (ILs) is an area of significant interest due to their potential as green alternative solvents. rsc.org Computational approaches, including Density Functional Theory (DFT) and MD simulations, are crucial for designing new ionic liquids and predicting their properties. nih.govmdpi.com For a molecule like this compound, theoretical studies would involve pairing it with various counter-anions and computationally screening the resulting ILs for desired characteristics such as thermal stability, viscosity, and conductivity. mdpi.com The solvation properties of related polymeric systems, such as poly(4-vinylpyridine), have been studied to understand the impact of quaternization and solvent composition on the polymer's behavior, which can be analogous to the solvation of the vinylpyridine moiety. mdpi.comresearchgate.net

Theoretical models like the Polarizable Continuum Model (PCM) or the more recent state-specific (SS) and linear response (LR) formalisms can be used to calculate the effects of solvation on the electronic properties of the molecule, such as absorption and emission energies. digitellinc.comdntb.gov.ua These calculations can predict spectral shifts (solvatochromism) in different solvents, providing insight into the solute-solvent interactions. digitellinc.com For amino-acid analogs, methods have been developed for the end-point calculation of solvation free energy, which is a key thermodynamic parameter. strath.ac.uk

Table 1: Theoretical Approaches to Studying Solvation Effects

| Computational Method | Information Gained | Relevant Analogs Studied |

| Molecular Dynamics (MD) | Structural properties (e.g., radial distribution functions), transport properties (e.g., diffusion coefficients) | N,N-Dimethylpyridin-4-amine (DMAP)-based ionic liquids |

| Density Functional Theory (DFT) | Solvation energies, electronic property changes in solvent, interaction energies with IL counter-ions | Substituted pyridines, amino-acid analogs |

| Continuum Solvation Models | Prediction of solvatochromic shifts, thermodynamic properties of solvation | General fluorescent dyes, substituted imidazopyridines |

Reaction Mechanism Simulation and Energy Profile Determination

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the mapping of reaction pathways, identification of transient intermediates, and determination of activation energies.

For the synthesis or subsequent reactions of this compound, several plausible mechanisms can be considered based on established 2-aminopyridine (B139424) chemistry. The classic Chichibabin reaction, for example, involves the nucleophilic amination of a pyridine ring. wikipedia.org A computational study of this reaction would involve locating the transition state for the addition of the amide nucleophile and the subsequent elimination of a hydride ion, thus providing the reaction's energy profile. wikipedia.org

Another common route to 2-aminopyridines involves the reaction of pyridine N-oxides with various reagents. nih.gov Plausible mechanisms for these transformations have been proposed, often involving intermediates like oxadiazolines. nih.gov DFT calculations would be essential to validate these proposed pathways, determining the relative energies of intermediates and transition states. Computational studies on pyridine N-oxides themselves have focused on their energetics, such as N-O bond dissociation enthalpies, which is crucial data for understanding their reactivity. mdpi.comresearchgate.net

Once formed, the 2-amino group can direct further reactions. For example, in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, computational studies can elucidate the multi-step mechanism involving condensation and cyclization. researchgate.netnih.gov Theoretical investigations of related substituted pyridines using DFT have been performed to understand their optimized geometry, electronic structure (HOMO-LUMO analysis), and reactive sites via molecular electrostatic potential (MEP) maps. nih.govresearchgate.netresearchgate.net Such an analysis for this compound would predict its reactivity in various chemical transformations. For instance, in gold-catalyzed reactions, a plausible mechanism involving the activation of an alkyne by a gold catalyst followed by nucleophilic attack and cyclization has been proposed, and computational chemistry could provide the detailed energy landscape for such a process. acs.org

Table 2: Key Parameters from Computational Reaction Mechanism Studies

| Parameter | Description | Application to this compound |

| Transition State (TS) Energy | The energy barrier that must be overcome for a reaction to occur. | Determining the kinetic feasibility of proposed synthetic routes or subsequent functionalization reactions. |

| Intermediate Energies | The relative stability of transient species formed during the reaction. | Identifying the most likely reaction pathway among several alternatives. |

| Reaction Coordinate | The path of minimum energy connecting reactants, transition states, and products. | Visualizing the atomic motions involved in bond-making and bond-breaking processes. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicting the sites of nucleophilic and electrophilic attack on the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bohrium.com |

Advanced Spectroscopic and Structural Characterization of 5 Ethenyl N,n Dimethylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-ethenyl-N,N-dimethylpyridin-2-amine, a combination of 1H, 13C, and 2D NMR techniques would provide a complete assignment of its proton and carbon skeletons.

Due to a lack of directly published experimental data for this compound, the following table represents predicted chemical shifts based on the analysis of structurally similar compounds, such as N,N-dimethylpyridin-2-amine and various vinyl-substituted pyridines. nist.govnih.govchemicalbook.com The expected 1H NMR spectrum would feature signals corresponding to the aromatic protons on the pyridine (B92270) ring, the vinyl protons of the ethenyl group, and the methyl protons of the dimethylamino group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | ~6.4-6.6 | d | J ≈ 8.5 |

| H-4 | ~7.3-7.5 | dd | J ≈ 8.5, 2.0 |

| H-6 | ~8.0-8.2 | d | J ≈ 2.0 |

| H-1' (vinyl) | ~6.6-6.8 | dd | J ≈ 17.5, 10.8 |

| H-2'a (vinyl) | ~5.7-5.9 | d | J ≈ 17.5 |

| H-2'b (vinyl) | ~5.2-5.4 | d | J ≈ 10.8 |

Predicted ¹³C NMR Data The 13C NMR spectrum would complement the 1H NMR data, showing distinct signals for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~158-160 |

| C-3 | ~105-107 |

| C-4 | ~138-140 |

| C-5 | ~130-132 |

| C-6 | ~147-149 |

| C-1' (vinyl) | ~135-137 |

| C-2' (vinyl) | ~115-117 |

| -N(CH₃)₂ | ~38-40 |

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity between protons and carbons, solidifying the structural assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are anticipated between 1400 and 1600 cm⁻¹. The presence of the ethenyl group would be confirmed by the C=C stretching vibration around 1630 cm⁻¹ and the vinyl C-H bending vibrations, which typically appear as strong bands in the 910-990 cm⁻¹ region. The C-N stretching of the dimethylamino group would be observed around 1350-1250 cm⁻¹.

Raman Spectroscopy Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing mode, would give a strong signal. The C=C stretching of the ethenyl group is also expected to be a prominent feature in the Raman spectrum.

Mass Spectrometry: Electrospray Ionization (ESI-MS), Fast Atom Bombardment (FAB-MS), and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and investigating the fragmentation patterns of a compound.

ESI-MS and FAB-MS For this compound (C₉H₁₂N₂), the expected molecular weight is approximately 148.21 g/mol . ESI-MS and FAB-MS would show a prominent molecular ion peak [M+H]⁺ at m/z 149. nist.gov

HRMS High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The calculated exact mass for [C₉H₁₃N₂]⁺ is 149.1073, which would be confirmed by HRMS analysis. acs.orgacs.org

Fragmentation Analysis The fragmentation pattern would likely involve the loss of a methyl group (-CH₃) from the dimethylamino moiety, resulting in a fragment at m/z 134. Another potential fragmentation pathway could be the cleavage of the ethenyl group.

Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

UV-Visible Spectroscopy The UV-Visible absorption spectrum of this compound in a non-polar solvent is expected to show absorption bands corresponding to π-π* transitions of the pyridine ring and the ethenyl group. The presence of the electron-donating dimethylamino group is likely to cause a red-shift in the absorption maximum compared to unsubstituted vinylpyridine. The absorption maxima are predicted to be in the range of 250-300 nm. researchgate.netsciforum.netsemnan.ac.ir

Fluorescence Spectroscopy Upon excitation at its absorption maximum, the compound is expected to exhibit fluorescence. The emission wavelength would be longer than the excitation wavelength (Stokes shift). The fluorescence properties can be influenced by solvent polarity, with more polar solvents potentially leading to a larger Stokes shift. researchgate.netsciforum.net

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder XRD Powder XRD would be used to analyze the bulk crystalline sample, providing a characteristic diffraction pattern that can be used for phase identification and to assess the crystallinity of the material. mdpi.com

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are used to study the thermal stability and phase transitions of a material. rsc.orglibretexts.orgresearchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its decomposition temperature. A typical TGA curve would show a stable baseline until the onset of decomposition, at which point a significant weight loss would be observed. rsc.org

Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram would reveal the melting point of the compound as an endothermic peak. It could also show other thermal events such as glass transitions or polymorphic transformations. rsc.orgresearchgate.net

Advanced Techniques for Elucidating Molecular Interactions and Conformations

While not commonly applied to small molecules like this compound in isolation, techniques like Circular Dichroism (CD) are invaluable for studying its interactions with chiral macromolecules.

Circular Dichroism (CD) If this compound were to bind to a chiral biological molecule such as a protein or DNA, induced CD signals could be observed. These signals would provide information about the binding mode and the conformational changes induced in the macromolecule upon binding.

Advanced Applications and Broader Research Implications

Tailored Functional Materials Design

The presence of the ethenyl (vinyl) group on the pyridine (B92270) ring makes 5-ethenyl-N,N-dimethylpyridin-2-amine an ideal monomer for the synthesis of functional polymers. Through polymerization, this compound can be incorporated into macromolecules, creating materials with precisely engineered properties. The N,N-dimethylpyridin-2-amine unit imparts basicity, potential for metal ion coordination, and catalytic activity to the resulting polymer backbone.

Researchers can tailor the properties of these polymers by copolymerizing the monomer with other vinyl-containing compounds. This approach allows for the fine-tuning of characteristics such as solubility, thermal stability, and mechanical strength. For instance, incorporating hydrophilic or hydrophobic co-monomers can control the polymer's behavior in different solvent systems. The quaternization of the pyridine nitrogen in the resulting polymer can further modify its properties, enhancing its use in applications like gene delivery or as an antimicrobial agent, analogous to studies on quaternized poly(4-vinylpyridine) derivatives. mdpi.comresearchgate.net

The resulting functional materials have potential applications as:

Catalyst Supports: The polymer can act as a recyclable support for metal catalysts, with the pyridine nitrogen atoms serving as ligands to stabilize catalytic species.

Smart Gels: Cross-linked polymers could form hydrogels that respond to pH changes due to the basicity of the pyridine moiety.

Coatings and Membranes: Polymers with tailored surface properties for specialized coatings, sensors, or separation membranes.

Table 8.1: Potential Properties and Applications of Polymers Derived from this compound

| Feature | Monomer Property | Polymer Property | Potential Application |

|---|---|---|---|

| Vinyl Group | Readily polymerizable | Forms a stable polymer backbone | Base material for coatings, films, and resins |

| Pyridine Ring | Aromatic, rigid structure | Enhances thermal stability and mechanical strength | High-performance plastics, structural components |

| Dimethylamino Group | Lewis basicity, catalytic activity | Recyclable catalytic sites, pH-responsive domains | Heterogeneous catalysis, smart drug delivery systems |

| Nitrogen Atoms | Metal coordination sites | Sequestration of metal ions from solutions | Environmental remediation, metal extraction |

Strategies for Late-Stage Functionalization in Complex Molecular Synthesis

Late-stage functionalization (LSF) involves the introduction of new functional groups into a complex molecule at a late step in its synthesis. This strategy is highly valuable in drug discovery and materials science as it allows for the rapid generation of analogues from a common advanced intermediate. The this compound scaffold contains multiple sites amenable to LSF, offering a platform for creating diverse molecular libraries.

Key strategies for the LSF of molecules containing this moiety include:

Vinyl Group Transformations: The ethenyl group is susceptible to a wide range of reactions, including hydrogenation, oxidation, hydroboration, and cycloadditions, allowing for the introduction of various functional groups.

Pyridine Ring C-H Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds on the pyridine ring, allowing for the attachment of aryl, alkyl, or other groups to modify the electronic and steric properties of the molecule.

N-Oxide Formation and Subsequent Reactions: The pyridine nitrogen can be oxidized to an N-oxide, which activates the ring for further regioselective modifications. This approach has been utilized in gold-catalyzed reactions to synthesize complex heterocyclic structures. acs.orgacs.org

A significant challenge in the catalysis involving pyridine-containing molecules is the potential for the pyridine nitrogen to coordinate to and deactivate the metal catalyst. acs.org This can often be overcome by adding a sacrificial acid to protonate the pyridine, preventing its interference with the catalyst. acs.orgacs.org This approach has proven effective in gold-catalyzed reactions for the synthesis of complex oxazoles from molecules containing quinoline (B57606) or pyridine fragments. acs.orgacs.org

Table 8.2: Methodologies for Late-Stage Functionalization of the this compound Scaffold

| Molecular Site | Reaction Type | Reagents/Catalyst | Resulting Functional Group |

|---|---|---|---|

| Ethenyl Group | Heck Coupling | Aryl halide, Pd catalyst | Aryl-substituted alkene |

| Ethenyl Group | Epoxidation | m-CPBA | Epoxide |

| Pyridine Ring | C-H Arylation | Arylboronic acid, Pd catalyst | Aryl-substituted pyridine |

| Pyridine Nitrogen | N-Oxidation | H₂O₂, Acetic Acid | Pyridine-N-oxide |

Contributions to Sustainable Chemical Processes and Green Chemistry

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org this compound and its derivatives can contribute to this goal in several ways.

Atom Economy in Synthesis: The development of multicomponent reactions (MCRs) for the synthesis of highly substituted pyridine and naphthyridine derivatives represents a green approach. rsc.org MCRs combine multiple starting materials in a single step, maximizing atom economy and reducing waste compared to traditional multi-step syntheses. rsc.org

Use of Greener Solvents: Research into Pd-catalyzed aminations, a key reaction for synthesizing aminopyridine derivatives, has demonstrated the efficacy of using bio-derived solvents or recyclable aqueous micellar media. nih.govresearchgate.net These solvent systems reduce the reliance on volatile and often toxic organic solvents. researchgate.net

Table 8.3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in Synthesis/Use | Benefit |

|---|---|---|

| Atom Economy | Use of multicomponent reactions to synthesize pyridine derivatives. rsc.org | Maximizes incorporation of starting materials into the final product, reducing waste. |

| Safer Solvents & Auxiliaries | Performing synthesis in aqueous media or bio-derived solvents. nih.gov | Reduces environmental impact and worker exposure to hazardous solvents. |

| Catalysis | Use as a ligand or in ionic liquids for catalytic processes. rsc.org | Lowers reaction energy requirements and enables catalyst recycling, reducing waste. |

| Design for Degradation | Potential to design polymers that can be degraded after their useful life. | Reduces long-term plastic pollution. |

Future Research Directions and Outlook

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis and functionalization of pyridine (B92270) derivatives are continually evolving, with a strong emphasis on efficiency, selectivity, and sustainability. ijnrd.org Future research on 5-ethenyl-N,N-dimethylpyridin-2-amine will likely focus on leveraging and developing novel synthetic methodologies.

Exploration into innovative cross-coupling reactions, C-H functionalization, and advanced catalytic systems is anticipated. For instance, palladium-catalyzed reactions are commonly used for the synthesis of N-arylpyrimidin-2-amine derivatives and could be adapted for this compound. mdpi.com The development of gold-catalyzed reactions, which have shown efficacy in the synthesis of other complex heterocyclic compounds, could also open new avenues for the regioselective functionalization of the pyridine ring. acs.org

Furthermore, the use of N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids as catalysts in various organic syntheses has been reported to be efficient and environmentally friendly. researchgate.netrsc.org Investigating similar catalytic systems could lead to more sustainable and efficient synthetic routes for this compound and its derivatives. The development of asymmetric catalytic systems could also be crucial for producing chiral derivatives with potential applications in pharmaceuticals and materials science. bham.ac.uk

Table 1: Potential Catalytic Systems for Investigation

| Catalytic System | Potential Application for this compound | Advantages |

|---|---|---|

| Palladium-based Catalysts | Cross-coupling reactions to modify the pyridine ring or the ethenyl group. | High efficiency and selectivity in forming C-C and C-N bonds. mdpi.com |

| Gold-based Catalysts | Regioselective synthesis of complex derivatives. | Mild reaction conditions and unique reactivity profiles. acs.org |

| DMAP-based Ionic Liquids | As a green catalyst for various transformations. | Environmentally friendly, high thermal stability, and recyclability. researchgate.netrsc.org |

Integration into Supramolecular Assemblies and Hybrid Materials

The pyridine moiety is a well-established building block in supramolecular chemistry and materials science due to the Lewis basicity of the nitrogen atom, which allows for coordination with metal ions and formation of hydrogen bonds. nih.gov The unique structure of this compound, with its polymerizable ethenyl group, offers exciting prospects for its integration into advanced materials.

Future research could explore the polymerization of this monomer to create novel functional polymers. These pyridine-based polymers could find applications in areas such as catalysis, gas storage, and electronics. The dimethylamino group would modulate the electronic properties and basicity of the resulting polymer, potentially leading to materials with tailored conductive or sensory properties.

The integration of this compound into metal-organic frameworks (MOFs) and other hybrid materials is another promising avenue. The pyridine nitrogen can act as a ligand to coordinate with metal centers, while the ethenyl group could be used for post-synthetic modification of the framework, introducing new functionalities. mdpi.com This could lead to the development of materials with enhanced catalytic activity, selective adsorption capabilities, or interesting photophysical properties.

Predictive Modeling and Machine Learning in Pyridine Chemistry

The intersection of computational chemistry and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. acs.org These predictive tools are poised to play a significant role in unlocking the potential of this compound.

Machine learning models can be trained on existing data from pyridine chemistry to predict the outcomes of unknown reactions, thus guiding the design of efficient synthetic pathways. nih.gov For instance, ML algorithms could help identify the optimal catalysts and reaction conditions for the synthesis and functionalization of this compound, saving significant experimental time and resources. acs.orgnih.gov

Furthermore, predictive modeling can be employed to forecast the physical, chemical, and biological properties of derivatives of this compound. This "in silico" screening can help prioritize synthetic targets with the highest potential for specific applications, such as pharmaceuticals or advanced materials. acs.orgnih.gov As more data on pyridine derivatives is generated, the accuracy and predictive power of these models will continue to improve, making them an indispensable tool in the exploration of novel pyridine chemistry. acs.org

Table 2: Applications of Predictive Modeling in the Study of this compound

| Modeling Technique | Predicted Property/Outcome | Potential Impact |

|---|---|---|

| Machine Learning | Reaction yield and selectivity | Accelerated synthesis optimization. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity of derivatives | Efficient screening for potential drug candidates. |

| Density Functional Theory (DFT) | Electronic and spectroscopic properties | Understanding of material properties and reactivity. nih.gov |

Scalable Synthesis and Process Optimization for Industrial Relevance

For any promising compound to make a real-world impact, the development of a scalable and economically viable synthetic process is crucial. Pyridine and its derivatives are produced on a large scale for various industrial applications, including in agrochemicals, pharmaceuticals, and as solvents. nih.govpostapplescientific.comwikipedia.org

Future research must address the challenge of transitioning the synthesis of this compound from a laboratory scale to an industrial scale. This involves optimizing reaction conditions to maximize yield and minimize waste, in line with the principles of green chemistry. researchandmarkets.commarketpublishers.com The development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability.

Process optimization will also require a thorough understanding of the reaction kinetics and thermodynamics, which can be aided by the predictive modeling techniques discussed in the previous section. The ultimate goal is to establish a robust and cost-effective manufacturing process that can supply this compound in the quantities required for its potential applications, thereby ensuring its industrial relevance. researchgate.net The growing global market for pyridine and its derivatives underscores the commercial potential for novel compounds like this, provided an efficient production method can be established. marketpublishers.com

Q & A

Synthesis and Characterization

Basic : What are the standard synthetic routes and characterization techniques for 5-ethenyl-N,N-dimethylpyridin-2-amine?

- Methodological Answer :

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting from 5-chloro-N,N-dimethylpyridin-2-amine, a palladium-catalyzed Heck reaction can introduce the ethenyl group using ethylene gas under inert conditions (e.g., N₂ atmosphere) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Characterization employs ¹H/¹³C NMR (to confirm substitution patterns and dimethylamino groups), FT-IR (for C=C stretching at ~1600–1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Advanced : How can reaction conditions be optimized to address low yields in ethenyl group introduction?

- Methodological Answer :

Yield optimization requires controlling catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), solvent selection (DMF or toluene for polar vs. nonpolar intermediates), and temperature (80–120°C). Microwave-assisted synthesis can reduce reaction time and improve selectivity . Monitoring by TLC or GC-MS helps identify side products (e.g., dimerization of ethenyl groups). Computational modeling (DFT) predicts steric/electronic barriers to guide ligand design for palladium catalysts .

Structural Analysis and Crystallography

Basic : What spectroscopic and computational tools are used to confirm the compound’s structure?

- Methodological Answer :

X-ray crystallography is definitive for structural elucidation. For non-crystalline samples, 2D NMR (COSY, HSQC) resolves coupling between the pyridine ring protons and ethenyl group. DFT calculations (using Gaussian or ORCA) compare experimental vs. computed NMR/IR spectra to validate geometry .

Advanced : How do SHELX programs resolve challenges in refining crystal structures with disordered ethenyl groups?

- Methodological Answer :

SHELXL (via Olex2 interface) applies TWIN/BASF commands to model disorder, using PART and SUMP restraints to refine occupancies. For high thermal motion in the ethenyl group, ISOR or SIMU constraints stabilize refinement. Residual density maps (e.g., 3σ peaks) guide manual adjustment of atomic positions .

Reactivity and Mechanistic Studies

Basic : What are the dominant reaction pathways for this compound?

- Methodological Answer :

The ethenyl group undergoes electrophilic addition (e.g., bromination in CCl₄) or cycloaddition (Diels-Alder with electron-deficient dienophiles). The dimethylamino group acts as an electron donor, enhancing pyridine ring nucleophilicity in SNAr reactions .

Advanced : How can kinetic isotope effects (KIEs) and Hammett studies elucidate reaction mechanisms?

- Methodological Answer :

Deuterium labeling at the ethenyl β-position (via deuteroethylene in synthesis) measures KIE (k_H/k_D > 1 indicates rate-limiting C-H bond cleavage). Hammett plots (σ⁺ substituent constants) correlate electronic effects of para-substituents on reaction rates, distinguishing between radical vs. polar mechanisms in ethenyl functionalization .

Biological and Pharmacological Applications

Basic : How is this compound screened for biological activity?

- Methodological Answer :

In vitro assays include:- Fluorescence polarization for binding affinity to kinase targets (e.g., EGFR).

- MTT assays to assess cytotoxicity in cancer cell lines (IC₅₀ determination).

- Microscale thermophoresis (MST) quantifies protein-ligand interactions .

Advanced : What strategies improve target selectivity in kinase inhibition studies?

- Methodological Answer :

Structure-activity relationship (SAR) studies modify the ethenyl group to acrylamide (for covalent binding) or introduce fluorine for hydrophobic pocket compatibility. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) optimize binding poses, while SPR biosensors validate binding kinetics (kₒₙ/kₒff) .

Data Analysis and Contradictions

Advanced : How to reconcile discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer :

Multivariate analysis (e.g., PCA) identifies outliers in datasets. Solvent effects (SMD model) in DFT calculations correct for solvation free energy mismatches. Experimental validation via control reactions (e.g., radical traps like TEMPO) tests competing mechanistic hypotheses .

Stability and Degradation

Basic : What are the key stability challenges during storage?

- Methodological Answer :

The ethenyl group is prone to photooxidation ; store in amber vials under argon at –20°C. HPLC-UV (C18 column, acetonitrile/water) monitors degradation products (e.g., epoxides or carbonyls) .

Advanced : How does advanced oxidation profiling (AOP) predict degradation pathways?

- Methodological Answer :

LC-QTOF-MS identifies degradation products after exposure to UV/H₂O₂. Quantum mechanical calculations (TDDFT) simulate excited-state reactions to predict photodegradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.